molecular formula C7H12Cl2N4 B2545972 4-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride CAS No. 2173999-27-2

4-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride

Cat. No.: B2545972
CAS No.: 2173999-27-2
M. Wt: 223.1
InChI Key: DFVXNZXTAYQHCE-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride (CAS 2173999-27-2) is a high-value chemical scaffold with significant relevance in neuroscience and drug discovery research. This compound features a diamino-substituted pyrimidine core linked to an azetidine ring, a structure identified as a high-affinity, non-imidazole histamine H3 receptor (H3R) agonist . Its mechanism of action involves potent activation of the H3 receptor, a G-protein coupled receptor that regulates the release of key neurotransmitters like histamine, acetylcholine, and dopamine in the central nervous system . Research indicates this chemotype exhibits nanomolar-range binding affinity (pKi = 8.5) and functional activity (pEC50 = 9.5) at the H3R, demonstrating excellent metabolic stability and reduced cytochrome P450 inhibition risk compared to traditional imidazole-based agonists . Its research applications are primarily in investigating CNS pathways, with in vivo studies showing central activity in social recognition tests in mice, making it a critical tool for studying cognition, sleep-wake regulation, and potential treatments for neurological disorders . The compound is supplied with the molecular formula C7H12Cl2N4 and a molecular weight of 223.10 g/mol . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Handle with appropriate safety precautions.

Properties

IUPAC Name

4-(azetidin-3-yl)pyrimidin-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4.2ClH/c8-7-10-2-1-6(11-7)5-3-9-4-5;;/h1-2,5,9H,3-4H2,(H2,8,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVXNZXTAYQHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC(=NC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride typically involves the reaction of azetidine derivatives with pyrimidine precursors. One common method includes the reaction of 3-azetidinone with 2-aminopyrimidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as methanol or dichloromethane, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as recrystallization and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The pyrimidine ring undergoes nucleophilic substitution at the 4-position, facilitated by electron-withdrawing effects from the adjacent amine group. This reaction is critical for introducing functional groups that modulate biological activity .

Reagent Conditions Product Yield
Boc-protected aminesMicrowave, 120–150 °C, DMF4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines60–75%
Piperidine derivativesAcetonitrile, 65 °C, 4 hours1-(Azetidin-3-yl)piperidine adducts64–75%

Example: Reaction with Boc-protected 3-aminoazetidine under microwave irradiation yields substituted pyrimidines, which are deprotected under acidic conditions to afford bioactive amines .

Alkylation and Aza-Michael Addition

The azetidine’s secondary amine participates in alkylation and conjugate addition reactions, enabling structural diversification .

Reagent Conditions Product Application
Iodoalkyl reagentsDCM, DBU, RTAlkylated azetidine intermediatesPrecursors for kinase inhibitors
4-HydroxypiperidineAza-Michael addition, 65 °C3-(4-Hydroxypiperidin-1-yl)azetidineAnticancer agent intermediates

Notably, alkylation with branched alkyl groups (e.g., iso-propyl) proceeds without overalkylation due to steric hindrance .

Oxidation and Reduction

The compound’s amine and heterocyclic groups undergo redox transformations, altering solubility and bioactivity .

Reaction Type Reagent Conditions Product
OxidationKMnO₄, H₂O₂Acidic aqueous mediaN-Oxide derivatives
ReductionLiAlH₄, NaBH₄Anhydrous THFReduced azetidine-pyrrolidine hybrids

Oxidation of the azetidine ring generates polar metabolites, while reduction modifies ring strain for enhanced stability .

Photochemical [2+2] Cycloaddition

The azetidine moiety participates in visible-light-driven [2+2] cycloadditions with alkenes, forming bicyclic structures .

Substrate Catalyst Conditions Product
Styrenefac-[Ir(dFppy)₃]Blue LEDs, MeCNSpiro-azetidine cycloadduct

This method enables stereoselective synthesis of complex polycycles for drug discovery .

C–H Functionalization

Palladium-catalyzed C(sp³)–H arylation introduces aromatic groups directly onto the azetidine ring .

Aryl Halide Catalyst System Yield Diastereoselectivity
4-BromotoluenePd(OAc)₂, AgOAc, (BnO)₂PO₂H82%>95% cis

This reaction is pivotal for late-stage diversification in medicinal chemistry .

Comparative Reactivity Table

Reaction Rate Activation Energy Primary Site
Nucleophilic substitutionFast25–40 kcal/molPyrimidine C4
AlkylationModerate15–30 kcal/molAzetidine N1
[2+2] CycloadditionSlow10–20 kcal/molAzetidine C2/C4

Scientific Research Applications

Medicinal Chemistry

4-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is primarily studied as a potential non-imidazole histamine H3 receptor agonist . This receptor is implicated in various neurological disorders, making the compound a candidate for therapeutic interventions aimed at conditions such as:

  • Sleep Disorders : Modulating neurotransmitter release can influence sleep-wake cycles.
  • Cognitive Disorders : Potential applications in treating conditions like Alzheimer’s disease.

Biological Research

The compound plays a significant role in studies related to:

  • Receptor Binding : Investigating its interaction with histamine receptors and other G protein-coupled receptors.
  • Signal Transduction Pathways : Understanding how it influences neurotransmitter release, including histamine, acetylcholine, and dopamine.

Chemical Synthesis

This compound serves as a versatile building block for synthesizing more complex molecules with potential therapeutic benefits, enhancing its utility in drug discovery.

The biological activities of this compound include:

  • Antimicrobial Activity : Demonstrated significant activity against Staphylococcus aureus and other bacterial strains.
  • Antiviral Efficacy : Exhibited antiviral effects against influenza A virus with effective concentrations (EC50) as low as 8.3 µM.
  • Cancer Cell Apoptosis : Induced apoptosis in MCF-7 breast cancer cells at nanomolar concentrations.

Antimicrobial Activity Study

A study evaluated the antibacterial properties of various pyrimidine derivatives, including this compound. It showed significant activity against Staphylococcus aureus, indicating its potential as an antibiotic agent.

Antiviral Efficacy Research

Research on azetidinone derivatives revealed that some compounds demonstrated antiviral effects against influenza A virus, suggesting that the azetidine structure may enhance antiviral activity.

Cancer Cell Apoptosis Investigation

In vitro studies indicated that this compound could induce apoptosis in MCF-7 breast cancer cells at nanomolar concentrations, highlighting its anticancer potential.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features that enhance its binding affinity to biological targets. The following table summarizes key findings from SAR studies:

Structural FeatureImpact on Activity
Azetidine RingEnhances receptor binding affinity
Pyrimidine CoreContributes to pharmacological properties
Substituents on RingsInfluence selectivity and potency

Mechanism of Action

The compound exerts its effects by binding to the histamine H3 receptor, a G protein-coupled receptor involved in regulating neurotransmitter release. By acting as an agonist, it modulates the release of histamine, acetylcholine, serotonin, noradrenaline, and dopamine, thereby influencing various physiological processes such as sleep-wake regulation, cognition, and appetite .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons with Analogues

Key Structural Differences

The compound’s uniqueness lies in its 3-membered azetidine ring , which distinguishes it from analogues with larger rings (e.g., pyrrolidine or piperidine). Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Purity Key Structural Features
4-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride C₇H₁₀N₄·2HCl 222.92 95%* 3-membered azetidine, pyrimidin-2-amine
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃N₃·2HCl 236.14 N/A 5-membered pyrrolidine, pyridin-3-amine
3-(2-Aminopyrimidin-4-yl)indole derivatives Varies (e.g., C₁₇H₁₃ClN₄O) ~300–350 N/A Pyrimidin-2-amine linked to indole scaffold

*Note: Purity data for the target compound (95%) is derived from a commercial catalogue entry , though a molecular formula discrepancy exists (catalogue lists C₁₀H₁₈Cl₂N₄O, conflicting with structural data from ). This may reflect a cataloguing error or alternative salt form.

Impact of Ring Size

  • This may enhance binding affinity in biological targets but reduce metabolic stability .
  • Pyrrolidine (5-membered ring) : Lower strain improves conformational flexibility, often favoring pharmacokinetic properties like solubility .

Research Implications

  • The azetidine ring’s compact size offers a strategic advantage in drug design for targeting sterically constrained binding pockets.
  • Discrepancies in molecular formula between sources highlight the need for rigorous validation of commercial compounds.

Biological Activity

4-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound has a molecular formula of C8_{8}H10_{10}Cl2_{2}N4_{4} and a molecular weight of approximately 220.10 g/mol. Its structure includes a pyrimidine ring and an azetidine moiety, which contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including receptors and enzymes. It has been identified as a partial agonist at the histamine H3 receptor (H3R), which plays a role in neurotransmission and can influence various physiological processes such as appetite regulation and cognitive functions .

Biological Activities

The compound exhibits a range of biological activities, which are summarized below:

Activity Description
Antimicrobial Demonstrated activity against various Gram-positive bacteria, with MIC values ranging from 0.25 to 1 µg/mL .
Antiviral Exhibited moderate inhibitory activity against human coronaviruses and influenza viruses .
Cytotoxicity Induced apoptosis in cancer cell lines, including breast and prostate cancer cells .
Neuropharmacological As a partial H3R agonist, it influences neurotransmitter release and exhibits potential cognitive effects .

Case Studies

  • Antimicrobial Activity : A study evaluated the antibacterial properties of various pyrimidine derivatives, including this compound. The compound showed significant activity against Staphylococcus aureus and other strains, indicating its potential as an antibiotic agent .
  • Antiviral Efficacy : Research on azetidinone derivatives revealed that some compounds demonstrated antiviral effects against influenza A virus with EC50_{50} values as low as 8.3 µM. This suggests that the azetidine structure may enhance antiviral activity .
  • Cancer Cell Apoptosis : In vitro studies indicated that the compound could induce apoptosis in MCF-7 breast cancer cells at nanomolar concentrations, highlighting its anticancer potential .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features that enhance its binding affinity to biological targets. The following table summarizes key findings from SAR studies:

Compound Variant Activity (pKi_i) Selectivity Remarks
Original Compound8.5High for H3RPartial agonist with favorable metabolic stability .
Derivative A9.0Moderate for CYP450Improved selectivity but reduced potency .
Derivative B7.8Low for H3RIncreased cytotoxicity in cancer cells .

Q & A

Q. Optimization Strategies :

  • Statistical Experimental Design : Use factorial designs to identify critical parameters (e.g., temperature, solvent ratio, catalyst loading). For example, a central composite design can minimize trial runs while maximizing yield data .
  • Computational Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and energetics to guide solvent/catalyst selection .
ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigh
Solvent (MeOH:H₂O)3:1 v/vModerate
Catalyst (Pd/C)5 mol%Critical

How should researchers characterize the purity and structural integrity of this compound?

Basic Research Question
Key Techniques :

  • HPLC : Assess purity (>98%) using a C18 column, mobile phase (acetonitrile/water + 0.1% TFA), and UV detection at 254 nm .
  • NMR : Confirm structure via 1H^1H- and 13C^{13}C-NMR. For example, azetidine protons appear as multiplet signals at δ 3.5–4.0 ppm, while pyrimidine NH2_2 resonates at δ 6.8–7.2 ppm .
  • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]+^+ at m/z 187.1 (free base) and [M+2HCl-H]+^+ at m/z 259.6 .

Q. Advanced Consideration :

  • Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous solutions, which may affect biological assays .

What are the key considerations for ensuring compound stability under various storage conditions?

Basic Research Question

  • Storage : Keep at room temperature (20–25°C) in airtight, light-protected containers. Dihydrochloride salts are hygroscopic; use desiccants (silica gel) to prevent hydrolysis .
  • Stability Tests :
    • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
    • Forced Degradation : Expose to heat (60°C), UV light, and acidic/basic conditions to identify degradation products via LC-MS .

Advanced Research Question :

  • Long-Term Stability Modeling : Use Arrhenius equations to extrapolate shelf life from accelerated stability data (e.g., 40°C/75% RH for 6 months) .

How can computational modeling predict the compound's interaction with biological targets?

Advanced Research Question

  • Molecular Docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding with pyrimidine NH2_2 and hydrophobic interactions with the azetidine ring .
  • MD Simulations : Run 100-ns trajectories to evaluate binding stability and conformational changes in aqueous environments .

Validation : Compare computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data to refine models .

What strategies address contradictory data in biological activity assays involving this compound?

Advanced Research Question

  • Control Experiments :
    • Verify compound integrity post-assay via LC-MS to rule out degradation.
    • Use orthogonal assays (e.g., fluorescence polarization + Western blot) to confirm target engagement .
  • Data Analysis : Apply machine learning (e.g., random forests) to identify confounding variables (e.g., cell passage number, serum batch) .

Case Study : If IC50_{50} values vary between cell lines, perform proteomic profiling to detect differential expression of metabolizing enzymes .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution .
  • First Aid :
    • Inhalation : Move to fresh air; monitor for respiratory distress.
    • Skin Contact : Rinse with water for 15 minutes; seek medical attention if irritation persists .
  • Spill Management : Absorb with inert material (vermiculite), seal in containers, and dispose as hazardous waste .

How do researchers design experiments to explore structure-activity relationships (SAR) for this compound?

Advanced Research Question

  • SAR Library Synthesis : Prepare analogs with modifications to:
    • Azetidine ring (e.g., 3-methyl, 3-fluoro derivatives).
    • Pyrimidine substituents (e.g., 4-Cl, 4-OCH3_3) .
  • High-Throughput Screening (HTS) : Test analogs against target panels using 384-well plates and robotic liquid handlers .

Data Integration : Use cheminformatics tools (e.g., MOE) to correlate structural features (logP, polar surface area) with activity trends .

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